molecular formula C9H8N4 B8502383 2-(7-amino-1H-indazol-4-yl)acetonitrile

2-(7-amino-1H-indazol-4-yl)acetonitrile

Cat. No.: B8502383
M. Wt: 172.19 g/mol
InChI Key: QHJKEZHLEKYOQW-UHFFFAOYSA-N
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Description

2-(7-Amino-1H-indazol-4-yl)acetonitrile is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1H-indazole core structure, a privileged scaffold in pharmaceutical development, which is functionalized with both an electron-donating amino group at the 7-position and a reactive acetonitrile side chain at the 4-position. The 7-aminoindazole moiety is a significant pharmacophore, as demonstrated by its presence in potent bioactive molecules. For instance, 3-aminoindazole derivatives have been explored as highly potent pan-BCR-ABL inhibitors for the treatment of chronic myeloid leukemia, including against resistant mutant forms . Furthermore, other 1H-indazole-based structures have shown promising activity as Polo-like kinase 4 (PLK4) inhibitors for breast cancer treatment and have been conjugated with amino acids to create derivatives with significant antiproliferative effects . The acetonitrile functional group offers a versatile handle for further synthetic elaboration, allowing researchers to access a wider array of complex molecules through reactions such as cyclization or hydrolysis to the corresponding acid. This makes this compound a valuable precursor for constructing novel compounds aimed at oncology and other therapeutic areas. The product is provided for research purposes as part of chemical exploration and early drug development campaigns. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2-(7-amino-1H-indazol-4-yl)acetonitrile

InChI

InChI=1S/C9H8N4/c10-4-3-6-1-2-8(11)9-7(6)5-12-13-9/h1-2,5H,3,11H2,(H,12,13)

InChI Key

QHJKEZHLEKYOQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CC#N)C=NN2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Benzimidazole Derivatives (e.g., Methyl 5-(2-Amino-1H-Benzimidazol-2-yl)Acetonitrile)
  • Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. indazole (fused benzene and pyrazole rings).
  • Substituents: The benzimidazole analogs in and feature a 2-amino group and acetonitrile at position 5, whereas the target compound has substitutions at positions 4 (acetonitrile) and 7 (amino) on the indazole.
  • Electronic Effects : The pyrazole ring in indazole has two adjacent nitrogen atoms, creating a stronger electron-withdrawing effect compared to benzimidazole’s imidazole ring. This difference influences reactivity and binding affinity.
Imidazole Derivatives (e.g., 2-[4-(1H-Imidazol-1-yl)Phenyl]Acetonitrile)
  • Core Structure : Imidazole (five-membered ring with two nitrogen atoms) vs. indazole (fused bicyclic system).
  • Substituents : Imidazole-based acetonitriles (–8) often have nitrile groups attached to aryl or alkyl chains, lacking the fused bicyclic system of indazole. This reduces rigidity and impacts pharmacokinetic properties.
Coumarin Hybrids (e.g., 2-((2-Oxo-4-Phenyl-2H-Chromen-7-yl)Oxy)Acetonitrile)
  • Core Structure : Coumarin (benzopyrone) vs. indazole.
  • Functional Groups : The coumarin derivative in contains an oxygen-rich chromophore, conferring fluorescence properties absent in nitrile-substituted indazoles.
Table 1: Physical Properties of Selected Analogs
Compound Core Structure Substituents Melting Point (°C) Yield (%) Molecular Formula Key Spectral Data (IR, NMR)
2-(7-Amino-1H-indazol-4-yl)acetonitrile Indazole 7-NH2, 4-CN Not reported Not reported C9H7N5 Not available in evidence
4a (Benzimidazole analog) Benzimidazole 2-NH2, 5-CN 119–120 93 C10H8N4O2 IR: 2215 cm⁻¹ (C≡N); 1H NMR: δ 2.5 (s, CH3)
2-[4-(1H-Imidazol-1-yl)phenyl]acetonitrile Imidazole 4-Ph-CN Not reported Not reported C11H9N3 SMILES: C1=CC(=CC=C1CC#N)N2C=CN=C2
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile Coumarin 7-OCH2CN, 4-Ph 152–153 90 C17H11NO3 1H NMR: δ 4.8 (s, OCH2CN)
Key Observations:
  • Melting Points : Benzimidazole derivatives (e.g., 4a: 119–120°C) and coumarin hybrids (e.g., 152–153°C) exhibit higher melting points than imidazole analogs, likely due to increased molecular rigidity.
  • Yields : Microwave-assisted synthesis of benzimidazole analogs (e.g., 4a: 93% yield) demonstrates efficiency compared to conventional methods.
  • Spectral Data : The nitrile group’s IR absorption (~2215 cm⁻¹) is consistent across analogs, confirming its presence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare acetonitrile derivatives like 2-(7-amino-1H-indazol-4-yl)acetonitrile?

  • Methodological Answer : A typical approach involves nucleophilic substitution reactions under anhydrous conditions. For example, in analogous compounds (e.g., 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile), acetonitrile derivatives are synthesized by reacting hydroxyl-containing precursors with chloroacetonitrile in the presence of a base like potassium carbonate. The reaction is refluxed in acetone, followed by filtration and recrystallization (e.g., ethanol) to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity for crystallization.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related compounds (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile), SCXRD parameters include data collection at 293 K, refinement using SHELXL (R factor = 0.088), and validation of bond lengths (mean C–C bond = 0.005 Å). Complementary techniques like NMR (for functional group verification) and IR (for nitrile group detection) are used to cross-validate structural features .

Q. What purification strategies are effective for isolating acetonitrile-containing heterocycles?

  • Methodological Answer : Recrystallization from mixed solvents (e.g., DMF-EtOH-H2O) is widely used to achieve high purity. For instance, hydantoin derivatives are purified using this method to remove unreacted starting materials and byproducts. Solvent selection is critical: polar aprotic solvents like DMF enhance solubility, while gradual addition of water induces controlled crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of acetonitrile derivatives with sensitive functional groups?

  • Methodological Answer : Reaction optimization involves:

  • Temperature control : Refluxing in acetone (as in ) balances reactivity and stability of the amino and nitrile groups.
  • Base selection : Anhydrous potassium carbonate minimizes side reactions (e.g., hydrolysis of nitrile groups).
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of amino groups.
    Monitoring via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to chloroacetonitrile) ensures reproducibility .

Q. How can discrepancies between spectroscopic data and crystallographic models be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., bond rotation in solution vs. solid state). For example, in SCXRD studies of 2-(4-methoxy-1H-indol-3-yl)acetonitrile, the R factor (0.088) and data-to-parameter ratio (18.0) indicate high reliability. If NMR signals conflict with X-ray data, computational methods (e.g., DFT geometry optimization) can simulate solution-state conformers to reconcile differences .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict electronic transitions, HOMO-LUMO gaps, and reactive sites. Software like Gaussian or ORCA integrates with crystallographic data (e.g., SHELX-refined coordinates) to simulate electrostatic potentials and nucleophilic/electrophilic regions. Validation against experimental UV-Vis and cyclic voltammetry data enhances model accuracy .

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